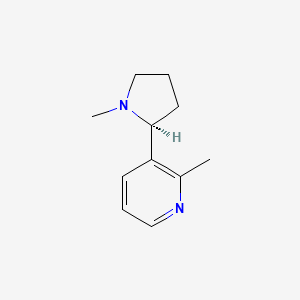

Pyridine, 2-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)-

Descripción general

Descripción

Pyridine, 2-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)-: is a chemical compound with the molecular formula C11H16N2. It is a colorless liquid with a pungent odor and is classified as a highly flammable liquid and vapor. This compound is used primarily in scientific research and has various applications in chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)- can be achieved through various methods. One of the most common methods is the asymmetric synthesis method, which involves the use of chiral auxiliaries to control the stereochemistry of the final product. This method is highly efficient and produces high yields of the desired product.

Industrial Production Methods: Industrial production of this compound typically involves the reaction of paraldehyde and aqueous ammonia in the presence of a catalyst. This reaction is carried out at high temperatures (200–300 °C) and pressures (12–13 MPa), resulting in a yield of about 70% .

Análisis De Reacciones Químicas

Types of Reactions: Pyridine, 2-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce various pyrrolidine derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Chemical Formula : C10H14N

Molecular Weight : 162.2316 g/mol

CAS Registry Number : 16760-37-5

The compound features a pyridine ring substituted with a 1-methyl-2-pyrrolidinyl group, which contributes to its unique chemical reactivity and biological activity. The stereochemistry of the compound is significant for its interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the potential of pyridine derivatives in developing new antimicrobial agents. Pyridine, 2-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)- has been evaluated for its antibacterial properties against various pathogens. Research indicates that compounds with a pyridine scaffold exhibit broad-spectrum activity, including against resistant strains such as Staphylococcus aureus (MRSA) .

A notable example includes the synthesis of pyridine-based sulfa-drugs that demonstrated significant antimicrobial efficacy against both bacterial and fungal pathogens . These findings suggest that this compound could serve as a lead structure for further drug development.

Central Nervous System Effects

Pyridine derivatives are also being investigated for their effects on the central nervous system. Some studies have reported that pyridine alkaloids can exert antiseizure effects by modulating GABA receptor activity . This suggests potential applications in treating neurological disorders such as epilepsy.

Synthetic Applications

The synthesis of pyridine-based compounds is an area of active research. The compound Pyridine, 2-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)- can be synthesized through various methods that involve the functionalization of existing pyridine structures or the formation of new pyridine rings via cyclization reactions. For instance, recent advancements in synthetic techniques have allowed for the efficient construction of complex pyridine derivatives with enhanced biological activities .

Case Study 1: Antibacterial Agents

A series of studies conducted on pyridine derivatives demonstrated their effectiveness as antibacterial agents. For example, a recent investigation focused on synthesizing novel pyridine-thiazole hydrazides that exhibited notable antibacterial properties against multiple pathogens . The results indicated that specific substitutions on the pyridine ring could significantly enhance antimicrobial activity.

Case Study 2: Neurological Applications

Another study explored the neuroprotective effects of pyridine compounds in models of neurodegeneration. The compound was found to improve cognitive function and reduce neuronal death in animal models, suggesting its potential use in treating conditions like Alzheimer's disease .

Mecanismo De Acción

The mechanism of action of Pyridine, 2-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)- involves its interaction with nicotinic acetylcholine receptors. This compound acts as an agonist, binding to these receptors and modulating their activity. This interaction can influence various molecular targets and pathways, including those involved in cognitive functions and neurological processes .

Comparación Con Compuestos Similares

- Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-

- Pyridine, 2-methyl-5-ethyl-

- Pyridine, 3-(1-methyl-2-pyrrolidinyl)-

Comparison: Pyridine, 2-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)- is unique due to its specific molecular structure, which includes a pyrrolidinyl group attached to the pyridine ring. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties .

Actividad Biológica

Pyridine, 2-methyl-3-(1-methyl-2-pyrrolidinyl)-, commonly known as (S)-nicotine, is a naturally occurring alkaloid primarily found in the tobacco plant (Nicotiana tabacum). This compound is of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of the biological activity of (S)-nicotine, supported by data tables, case studies, and detailed research findings.

- Chemical Formula : CHN

- Molecular Weight : 162.23 g/mol

- CAS Number : 54-11-5

- IUPAC Name : (S)-3-(1-methyl-2-pyrrolidinyl)pyridine

(S)-nicotine exerts its biological effects primarily through interaction with nicotinic acetylcholine receptors (nAChRs), which are widely distributed in the central and peripheral nervous systems. These receptors are involved in various physiological processes, including neurotransmission, muscle contraction, and modulation of neurotransmitter release.

Key Mechanisms:

- Agonistic Activity : (S)-nicotine acts as an agonist at nAChRs, leading to increased release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This action contributes to its stimulant effects and potential therapeutic applications in neurodegenerative diseases like Parkinson's and Alzheimer's.

- Neuroprotective Effects : Research indicates that (S)-nicotine may provide neuroprotection against excitotoxicity and oxidative stress, potentially reducing neuronal damage associated with neurodegenerative disorders .

Pharmacological Activities

The pharmacological profile of (S)-nicotine encompasses various activities:

- Cognitive Enhancement : Studies have shown that (S)-nicotine can enhance cognitive functions, including attention and memory. This effect is attributed to its action on nAChRs in the brain .

- Anti-inflammatory Effects : Nicotine has been observed to modulate inflammatory responses through its interaction with immune cells. It can inhibit the production of pro-inflammatory cytokines and promote anti-inflammatory pathways .

- Analgesic Properties : Evidence suggests that (S)-nicotine may possess analgesic properties by modulating pain pathways in the central nervous system. Its ability to influence pain perception has led to investigations into its use for chronic pain management .

- Addiction Potential : The addictive nature of nicotine is well-documented, primarily due to its rapid reinforcement effects mediated by dopamine release in the brain's reward pathways .

Toxicological Profile

Despite its therapeutic potential, (S)-nicotine is also associated with various toxicological risks:

- Acute Toxicity : Exposure to high doses can lead to symptoms such as nausea, vomiting, increased heart rate, and even seizures. The LD50 for nicotine varies widely depending on the route of administration but is generally estimated at 30–60 mg for humans .

- Chronic Effects : Long-term exposure to nicotine is linked to cardiovascular diseases and respiratory issues due to its effects on blood pressure and heart rate variability .

Case Study 1: Cognitive Enhancement in Alzheimer's Disease

A clinical trial investigated the effects of (S)-nicotine on patients with mild cognitive impairment. Results indicated significant improvements in attention and working memory tasks compared to placebo groups, suggesting potential benefits for Alzheimer's disease management .

Case Study 2: Anti-inflammatory Mechanisms

In a rodent model of neuroinflammation, administration of (S)-nicotine resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6. This study highlights nicotine's potential role in modulating inflammatory responses in neurodegenerative conditions .

Data Tables

Propiedades

IUPAC Name |

2-methyl-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-9-10(5-3-7-12-9)11-6-4-8-13(11)2/h3,5,7,11H,4,6,8H2,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNCAJINVSUVLQL-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C2CCCN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=N1)[C@@H]2CCCN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00228323 | |

| Record name | Pyridine, 2-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77698-47-6 | |

| Record name | 2-Methylnicotine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077698476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-methyl-3-(1-methyl-2-pyrrolidinyl)-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLNICOTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NPW427I1X1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.